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Compound of Interest

Compound Name: 2-Butene-1,4-dimethacrylate

CAS No.: 18621-77-7

Cat. No.: B579309

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butene-1,4-
dimethacrylate, a key monomer in polymer chemistry. Designed for researchers, scientists,

and professionals in drug development and materials science, this document offers a

comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Our focus is on the causal relationships behind the spectral

features and the rigorous methodologies required for their acquisition and interpretation,

ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

Introduction
2-Butene-1,4-dimethacrylate (C₁₂H₁₆O₄, Molar Mass: 224.25 g/mol ) is a difunctional

monomer utilized in the synthesis of crosslinked polymers.[1] Its structure, featuring a central

carbon-carbon double bond and two terminal methacrylate groups, imparts unique properties to

the resulting polymers, including thermal stability and mechanical strength. Accurate

spectroscopic characterization is paramount for confirming the chemical identity, purity, and

structure of the monomer, which are critical parameters for ensuring the reproducibility and

performance of subsequent polymerization processes. This guide will dissect the ¹H NMR, ¹³C
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NMR, IR, and MS spectra of 2-Butene-1,4-dimethacrylate, providing predicted data based on

analogous structures and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecule's structure is essential for interpreting its

spectroscopic data. The following diagram illustrates the chemical structure of 2-Butene-1,4-
dimethacrylate and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2-Butene-1,4-dimethacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Butene-1,4-dimethacrylate, both ¹H and ¹³C NMR provide critical information

for structural confirmation.

Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality NMR data.

Sample Preparation: Dissolve 5-20 mg of 2-Butene-1,4-dimethacrylate in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] The solution should be

homogeneous and free of particulate matter.

Tube Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

Instrumentation: The data should be acquired on a spectrometer operating at a field strength

of 400 MHz or higher to ensure adequate signal dispersion.[3]

Acquisition Parameters:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform automated or manual shimming to optimize magnetic field homogeneity.[2]

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. A standard pulse program is typically used.
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¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets

for each unique carbon. A larger number of scans is generally required due to the lower

natural abundance of the ¹³C isotope.[2]

Referencing: Chemical shifts are referenced internally to the residual solvent signal or an

internal standard like tetramethylsilane (TMS).[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Butene-1,4-dimethacrylate is predicted to exhibit distinct signals

corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 2-Butene-1,4-dimethacrylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.7 - 5.9 m 2H =CH- (alkene)

~6.1 s 2H
=CH₂ (methacrylate,

cis to C=O)

~5.5 s 2H
=CH₂ (methacrylate,

trans to C=O)

~4.7 d 4H -O-CH₂-

~1.9 s 6H -CH₃

Interpretation of ¹H NMR Spectrum:

The olefinic protons of the butene backbone are expected to appear as a multiplet in the

downfield region (~5.7-5.9 ppm) due to their deshielded environment and potential cis/trans

coupling.

The two terminal vinyl protons of the methacrylate groups are diastereotopic and are

predicted to appear as two distinct singlets around 6.1 and 5.5 ppm.
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The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to show a

doublet around 4.7 ppm, coupled to the neighboring olefinic protons.

The methyl protons of the methacrylate groups will give a sharp singlet at approximately 1.9

ppm due to their equivalence and lack of adjacent protons for coupling.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Butene-1,4-dimethacrylate

Chemical Shift (δ, ppm) Assignment

~167 C=O (ester)

~136 C= (methacrylate)

~128 =CH- (alkene)

~126 =CH₂ (methacrylate)

~65 -O-CH₂-

~18 -CH₃

Interpretation of ¹³C NMR Spectrum:

The carbonyl carbons of the ester groups are the most deshielded and are expected to

appear at the lowest field (~167 ppm).[4][5]

The quaternary and secondary carbons of the double bonds in both the methacrylate and

butene moieties will resonate in the 126-136 ppm range.[6]

The methylene carbons attached to the ester oxygens are predicted to have a chemical shift

of around 65 ppm.

The methyl carbons of the methacrylate groups will appear at the highest field, around 18

ppm.[6]
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid sample.

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of 2-Butene-1,4-dimethacrylate directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after analysis.[7]

Table 3: Predicted IR Absorption Bands for 2-Butene-1,4-dimethacrylate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
=C-H stretch (alkene and

methacrylate)

~2960-2850 Medium C-H stretch (alkane)

~1720 Strong C=O stretch (ester)

~1640 Medium
C=C stretch (alkene and

methacrylate)

~1160 Strong C-O stretch (ester)

Interpretation of IR Spectrum:

The presence of both sp² and sp³ hybridized C-H bonds will result in stretching vibrations just

above and below 3000 cm⁻¹, respectively.
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A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O)

stretch of the α,β-unsaturated ester in the methacrylate groups.

The C=C stretching vibrations of both the internal butene double bond and the terminal

methacrylate double bonds are expected to appear around 1640 cm⁻¹.

A strong band in the fingerprint region, around 1160 cm⁻¹, is indicative of the C-O stretching

of the ester linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic

molecules.

Sample Introduction: The sample can be introduced directly into the ion source via a heated

probe or through a gas chromatograph (GC-MS).[8]

Ionization: In the ion source, the sample is bombarded with high-energy electrons, leading to

the formation of a molecular ion (M⁺˙) and various fragment ions.[8]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.[8]

Detection: An electron multiplier or similar detector records the abundance of each ion.

Table 4: Predicted Mass Spectrometry Data for 2-Butene-1,4-dimethacrylate
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m/z Predicted Fragment

224 [M]⁺˙ (Molecular Ion)

155 [M - OCH₂CH=CHCH₂]⁺

113 [M - O(C=O)C(CH₃)=CH₂]⁺

69 [C₄H₅O]⁺ (methacryloyl cation)

55 [C₄H₇]⁺

41 [C₃H₅]⁺ (allyl cation)

Interpretation of Mass Spectrum:

The molecular ion peak is expected at an m/z of 224, corresponding to the molecular weight

of 2-Butene-1,4-dimethacrylate.

A prominent fragmentation pathway is the cleavage of the C-O bond of the ester, leading to

the loss of the butene-1,4-diyl dioxy radical or a methacryloyl radical, resulting in fragments

at m/z 155 and 113, respectively.

The base peak is likely to be the methacryloyl cation at m/z 69, which is a stable resonance-

stabilized cation.

Further fragmentation can lead to smaller, stable carbocations such as the allyl cation at m/z

41.[9]

[C12H16O4]+•
m/z = 224

[C8H9O3]+•
m/z = 155- C4H7O•

[C6H9O2]+•
m/z = 113

- C6H7O2•

[C4H5O]+
m/z = 69

- C2H4O• [C3H5]+
m/z = 41

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Butene-1,4-dimethacrylate in EI-MS.
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Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H

NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of 2-
Butene-1,4-dimethacrylate. The detailed interpretation of the expected spectral features,

grounded in fundamental principles of spectroscopy and analysis of related molecular

structures, serves as a valuable resource for researchers and scientists. Adherence to the

outlined experimental protocols is crucial for obtaining high-quality, reproducible data, which is

the cornerstone of scientific integrity in materials science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

3. pydio.campus.nd.edu [pydio.campus.nd.edu]

4. chem.libretexts.org [chem.libretexts.org]

5. chem.libretexts.org [chem.libretexts.org]

6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of
chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene
trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

7. documents.thermofisher.com [documents.thermofisher.com]

8. Mass spectrometry - Wikipedia [en.wikipedia.org]

9. docbrown.info [docbrown.info]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Butene-1,4-
dimethacrylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b579309/docs#spectroscopic-characterization-of-2-
butene-1-4-dimethacrylate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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